molecular formula C15H8ClFO2 B12066176 4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid

Cat. No.: B12066176
M. Wt: 274.67 g/mol
InChI Key: MTOHNXJAOGCZNF-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position and a 4-fluoro-phenylethynyl group at the 3-position of the aromatic ring. The ethynyl linkage introduces rigidity and electronic effects, while the fluorine and chlorine substituents modulate lipophilicity and acidity.

Properties

Molecular Formula

C15H8ClFO2

Molecular Weight

274.67 g/mol

IUPAC Name

4-chloro-3-[2-(4-fluorophenyl)ethynyl]benzoic acid

InChI

InChI=1S/C15H8ClFO2/c16-14-8-5-12(15(18)19)9-11(14)4-1-10-2-6-13(17)7-3-10/h2-3,5-9H,(H,18,19)

InChI Key

MTOHNXJAOGCZNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura reaction.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Substituent Profiles

Compound Name Substituents (Position) Key Features Reference ID
4-Chloro-3-(4-fluoro-phenylethynyl)-BA Cl (4), 4-F-C₆H₄-C≡C (3) Ethynyl spacer, halogenated aryl group N/A
4-(3-Chloro-4-fluorophenyl)-BA Cl (3), F (4) on adjacent phenyl ring Halogenated biphenyl system (no ethynyl group)
4-Chloro-3-(dimethylsulfamoyl)-BA Cl (4), SO₂NMe₂ (3) Sulfonamide group (electron-withdrawing)
4-Chloro-3-(2-methoxyphenylsulfamoyl)-BA Cl (4), SO₂NH(2-MeO-C₆H₄) (3) Bulky sulfamoyl substituent with methoxy
3-{[6-(4-chloro-3-fluorophenoxy)-...]-methoxy}-BA Cl (4), F (3) on benzimidazole-linked aryl Complex heterocyclic substituent (rigid scaffold)

Key Observations :

  • Ethynyl vs.
  • Halogen Positioning : Fluorine at the para position on the phenylethynyl group (target) may improve metabolic stability relative to ortho/meta halogenation in analogs like 4-(3-Chloro-4-fluorophenyl)-BA .

Physicochemical Properties

Molecular Weight and Solubility

Compound Name Molecular Formula Molecular Weight Calculated logP* Solubility Trends
4-Chloro-3-(4-fluoro-phenylethynyl)-BA C₁₅H₉ClFO₂ ~290.69 ~3.2 Low aqueous solubility
4-Chloro-3-(dimethylsulfamoyl)-BA C₉H₁₀ClNO₄S 263.70 ~1.8 Moderate (polar sulfonamide)
4-(3-Chloro-4-fluorophenyl)-BA C₁₃H₈ClFO₂ 250.65 ~3.5 Low (lipophilic biphenyl)

*Calculated using fragment-based methods.

Key Observations :

  • The ethynyl group in the target compound likely reduces solubility compared to sulfonamide analogs due to increased hydrophobicity .
  • Fluorine substitution can mitigate logP increases by introducing weak polarity .

Structure-Activity Relationships (SAR)

  • Ethynyl Rigidity : Enhances binding to flat enzymatic pockets (e.g., ATP-binding sites) compared to flexible sulfonamides .
  • Halogen Effects : Chlorine at 4-position increases acidity (pKa ~2.5–3.0), favoring ionized forms in physiological conditions.

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